4-Propylaniline
Overview
Description
4-Propylaniline: is an organic compound with the chemical formula C9H13N . It is characterized by the presence of a propyl group attached to the para position of an aniline ring. This compound is a colorless to pale yellow liquid and is commonly used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals . It also finds applications as a corrosion inhibitor and a catalyst in various chemical reactions .
Scientific Research Applications
4-Propylaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: It is used in the synthesis of heterocyclic compounds such as pyridines, imidazoles, and quinolines.
Medicine: It is an intermediate in the production of pharmaceuticals.
Industry: It is used in the production of dyes, rubber chemicals, and as a corrosion inhibitor.
Safety and Hazards
Future Directions
4-Propylaniline’s versatility is demonstrated through its use as a reagent in organic synthesis, a catalyst in polymerization processes, and a surfactant . Notably, this compound finds application in the synthesis of heterocyclic compounds, such as pyridines, imidazoles, and quinolines . Future research may focus on further elucidating the mechanism of action of this compound and exploring new applications in organic synthesis.
Relevant papers on this compound include studies on peroxidase action , influences of the propyl group on the van der Waals structures , and synthesis of anilines .
Mechanism of Action
Target of Action
4-Propylaniline, also known as 4-PA, is an aromatic amine It’s known to play a pivotal role as an important intermediate in the synthesis of diverse substances, including dyes, rubber chemicals, and other organic compounds .
Mode of Action
The exact mechanism underlying the action of this compound remains incompletely elucidated . It is hypothesized that the catalytic reaction between propylene and aniline is facilitated by aluminum chloride . This reaction is believed to occur through a nucleophilic substitution process, where aluminum chloride acts as a Lewis acid, while aniline functions as a nucleophile . The proposed mechanism suggests a stepwise progression, involving the formation of a carbocation intermediate .
Biochemical Pathways
It’s known that 4-pa is used in the synthesis of heterocyclic compounds, such as pyridines, imidazoles, and quinolines . These compounds are involved in various biochemical pathways and have diverse biological activities.
Pharmacokinetics
The compound’s molecular weight (13521) and its physical properties such as boiling point (224-226 °C) and density (0919 g/mL at 25 °C) suggest that it may have certain bioavailability .
Result of Action
Both 2-propylaniline and this compound were found to be mutagenic under the conditions of the ames bacterial mutation test . This result indicates that these chemicals exhibit mutations and potential carcinogenicity .
Action Environment
Given its use in various industrial sectors, it’s likely that factors such as temperature, ph, and presence of other chemicals could potentially influence its action .
Biochemical Analysis
Biochemical Properties
4-Propylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to mutagenic effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound has also been shown to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reactive intermediates via its interaction with cytochrome P450 enzymes. These intermediates can bind to DNA, proteins, and other cellular components, leading to potential mutagenic and carcinogenic effects. Additionally, this compound can inhibit or activate specific enzymes, thereby altering cellular metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. It has been found that the compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that this compound can cause persistent oxidative stress and DNA damage in cells, which may have implications for its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing 4-Propylaniline involves the Friedel-Crafts alkylation of aniline with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of Nitro Compounds: Another method involves the nitration of propylbenzene to form 4-nitropropylbenzene, followed by reduction using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods:
- Industrially, this compound can be produced through the catalytic hydrogenation of 4-nitropropylbenzene. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxidase enzymes.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Various quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Comparison with Similar Compounds
- 2-Propylaniline
- 4-Butylaniline
- 4-Ethylaniline
- 4-Isopropylaniline
Comparison:
- 2-Propylaniline: Similar to 4-Propylaniline but with the propyl group attached to the ortho position. Both compounds exhibit mutagenic properties .
- 4-Butylaniline: Contains a butyl group instead of a propyl group, leading to different physical and chemical properties .
- 4-Ethylaniline: Contains an ethyl group, which makes it less bulky compared to this compound .
- 4-Isopropylaniline: Contains an isopropyl group, which introduces steric hindrance and affects its reactivity .
This compound stands out due to its specific applications in the synthesis of heterocyclic compounds and its role as a catalyst in polymerization reactions .
Properties
IUPAC Name |
4-propylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPDPORYXWQVJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048180 | |
Record name | 4-Propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2696-84-6 | |
Record name | 4-Propylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2696-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Propylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PROPYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G7VT35H29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Propylaniline (C9H13N) consists of an aniline ring with a propyl group attached to the fourth carbon atom. It has a molecular weight of 135.21 g/mol. [] Spectroscopic studies, particularly resonance enhanced two-photon ionization spectroscopy and mass analyzed threshold ionization spectroscopy, have revealed the existence of two primary conformations in the gas phase: gauche and anti, referring to the orientation of the propyl group relative to the amino group. []
A: Research shows that the propyl group significantly impacts the binding of this compound with argon atoms, serving as a model for weak interactions. [] The gauche isomer exhibits different spectral shifts compared to the anti-rotamer when complexed with one or two argon atoms, indicating distinct binding preferences. [] Ab initio calculations further suggest that both the propyl and amino groups influence the preferred positions of argon atoms within these complexes. []
A: Yes, Nuclear Overhauser Effect (NOE) data from NMR experiments can be utilized to accurately determine interproton distances in flexible molecules like this compound. [] This information can then be used to confirm or predict the relative populations of different conformers in solution, providing valuable insights into the dynamic behavior of the molecule. []
A: While not directly addressed in the provided research, this compound's structural similarity to other aniline derivatives suggests its potential use in material science. For instance, it could be investigated as a building block for liquid crystals, similar to its structural analog 4-methoxybenzylidene-4′-propylaniline. [] Further research is needed to explore its material compatibility, stability, and potential applications under various conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.